![molecular formula C19H16N2O3 B5835964 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde, also known as Fmoc-piperazine-CHO, is a chemical compound used in the field of organic synthesis. It is a carbonyl compound that is commonly used as a building block in the synthesis of peptides and other organic molecules.
作用機序
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO does not have any known biological activity or mechanism of action. It is used solely as a building block in organic synthesis.
Biochemical and Physiological Effects:
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO does not have any known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any biological systems.
実験室実験の利点と制限
One of the main advantages of using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in organic synthesis is its stability. It is a relatively stable compound that can be stored for long periods of time without decomposing. Additionally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is easy to handle and can be used in a variety of organic reactions.
One of the main limitations of using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is its cost. It is a relatively expensive compound compared to other building blocks used in organic synthesis. Additionally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is not suitable for use in certain organic reactions, such as those that involve strong acids or bases.
将来の方向性
There are several future directions for the use of 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in organic synthesis. One area of research is the development of new methods for the synthesis of peptidomimetics using 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO. Another area of research is the use of 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in the synthesis of complex natural products, such as alkaloids and terpenoids. Finally, there is ongoing research into the development of new protecting groups for the amine group of amino acid residues, which could potentially replace 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO in certain organic reactions.
合成法
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of piperazine with 9-fluorenone in the presence of a reducing agent to form 4-(9H-fluoren-4-yl)piperazine. This intermediate product is then reacted with Fmoc-Cl in the presence of a base to form 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine. Finally, 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine is oxidized using an oxidizing agent to form 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO.
科学的研究の応用
4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is commonly used in the field of organic synthesis as a building block in the synthesis of peptides and other organic molecules. It is particularly useful in solid-phase peptide synthesis, where it is used as a protecting group for the amine group of the amino acid residues. 4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehydeine-CHO is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
特性
IUPAC Name |
4-(9-oxofluorene-4-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-12-20-8-10-21(11-9-20)19(24)16-7-3-6-15-17(16)13-4-1-2-5-14(13)18(15)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULOBZQMMRBRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)
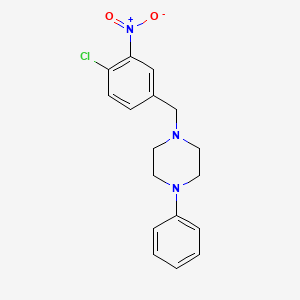
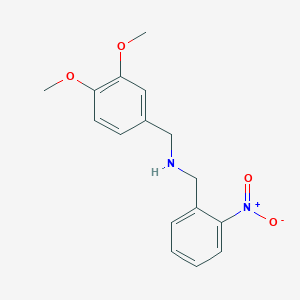
![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)
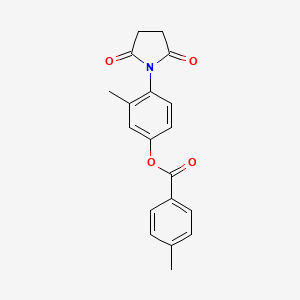
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
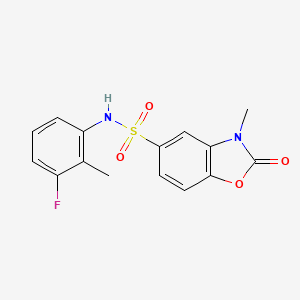
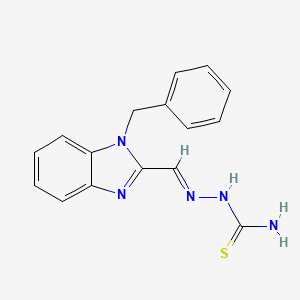
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
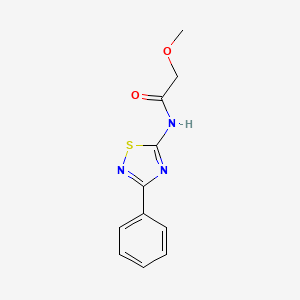
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
